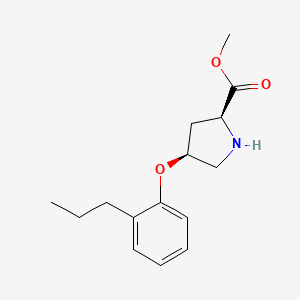

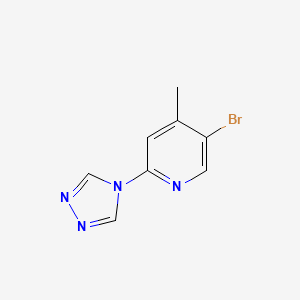

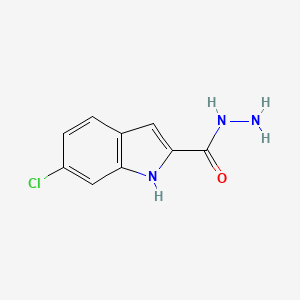

2-((4-Aminobenzyl)oxy)-N-methylacetamide

説明

“2-((4-Aminobenzyl)oxy)-N-methylacetamide” is a chemical compound. However, there is limited information available specifically for this compound. It appears to be related to “2-[(4-aminophenyl)methoxy]ethan-1-ol”, which has a CAS Number: 1019516-04-11. This compound has a molecular weight of 167.21 and is a powder at room temperature1.

Synthesis Analysis

There is no specific synthesis process available for “2-((4-Aminobenzyl)oxy)-N-methylacetamide”. However, related compounds such as substituted benzothiazoles bearing semicarbazone and thiosemicarbazone moieties have been synthesized and evaluated for their antimicrobial activity2. The structures of these synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data2.Molecular Structure Analysis

The molecular structure of “2-((4-Aminobenzyl)oxy)-N-methylacetamide” is not directly available. However, a related compound, “4-Aminobenzyl alcohol” (also known as 4-(Hydroxymethyl)aniline), has been studied. It was found to crystallize in a “herringbone” structure with stacks of hydrogen-bonded molecules when viewed down the b-axis3.Chemical Reactions Analysis

Specific chemical reactions involving “2-((4-Aminobenzyl)oxy)-N-methylacetamide” are not available. However, benzylic halides, which are related compounds, show enhanced reactivity due to the adjacent aromatic ring4. They are susceptible to oxidative degradation5.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((4-Aminobenzyl)oxy)-N-methylacetamide” are not directly available. However, a related compound, “2-[(4-aminophenyl)methoxy]ethan-1-ol”, is a powder at room temperature1.科学的研究の応用

Synthesis and Chemical Properties

2-((4-Aminobenzyl)oxy)-N-methylacetamide is a compound that can be involved in various chemical synthesis processes, such as the formation of complex structures like benzo[e][1,4]diazepin-3-ones. This process is facilitated through a formal [4 + 2+1] annulation involving aryl methyl ketones and 2-aminobenzyl alcohols, leading to seven-membered ring lactams via dual C-O bond cleavage. Such reactions underscore the utility of 2-((4-Aminobenzyl)oxy)-N-methylacetamide in synthesizing complex organic molecules with potential applications in chemistry and medicine due to their broad substrate scope and mild reaction conditions (Geng et al., 2019).

Biological Applications

While the direct applications of 2-((4-Aminobenzyl)oxy)-N-methylacetamide in biological systems were not highlighted in the searched literature, related compounds and their derivatives show significant biological activity. For example, zinc complexes of benzothiazole-derived Schiff bases, which are structurally related, have demonstrated antibacterial properties against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This suggests potential for exploring derivatives of 2-((4-Aminobenzyl)oxy)-N-methylacetamide in similar biological applications (Chohan et al., 2003).

Safety And Hazards

The safety and hazards of “2-((4-Aminobenzyl)oxy)-N-methylacetamide” are not directly available. However, a related compound, “4-Aminobenzyl alcohol”, is classified as Acute toxicity, Oral (Category 4), H302 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)6.

将来の方向性

There is no specific future direction available for “2-((4-Aminobenzyl)oxy)-N-methylacetamide”. However, the study of related compounds and their potential applications in areas such as antimicrobial activity2 suggests that further research could be beneficial.

Please note that the information provided is based on the closest related compounds available and may not fully represent the exact properties of “2-((4-Aminobenzyl)oxy)-N-methylacetamide”. Further research and studies would be needed to provide a more accurate and comprehensive analysis.

特性

IUPAC Name |

2-[(4-aminophenyl)methoxy]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12-10(13)7-14-6-8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDAKPNDCWUWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Aminobenzyl)oxy)-N-methylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1437495.png)

![1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B1437497.png)

![4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B1437513.png)